2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H10FNO3·HCl It is a derivative of phenylacetic acid, featuring an amino group at the alpha position and a fluorine and methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-methoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a Strecker synthesis reaction with ammonium chloride and potassium cyanide to form 2-amino-2-(5-fluoro-2-methoxyphenyl)acetonitrile.
Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid.
Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Strecker synthesis and hydrolysis steps, as well as automated systems for the purification and crystallization of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine and methoxy groups can modulate the compound’s lipophilicity and electronic properties. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid
- **2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid
- **2-Amino-2-(5-fluoro-2-methoxybenzyl)acetic acid
Uniqueness
2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-2-(5-fluoro-2-methoxyphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPXTFXELOFVEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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